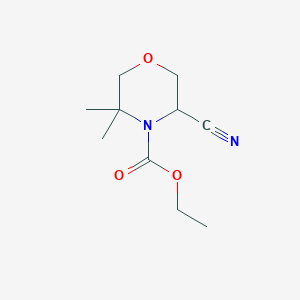

Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-4-15-9(13)12-8(5-11)6-14-7-10(12,2)3/h8H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTORJVLRKZFKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(COCC1(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate typically involves the reaction of 3,3-dimethylmorpholine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other bases.

Major Products Formed

Nucleophilic Substitution: Various substituted morpholine derivatives.

Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enabling the formation of diverse compounds with potential applications in pharmaceuticals and agrochemicals.

Reactivity and Mechanism

The compound's cyano group can act as an electrophile, while the morpholine ring facilitates hydrogen bonding interactions. This makes it suitable for reactions such as nucleophilic substitutions and condensation reactions, which are essential in developing new synthetic pathways.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is integral in synthesizing potential drug candidates. It has been utilized to create intermediates for drugs targeting various diseases, including inflammatory conditions and bacterial infections. The compound's ability to modulate enzyme activity makes it a candidate for further exploration in drug development .

Case Study: Anti-inflammatory Agents

Research has demonstrated the potential of derivatives of this compound to act as anti-inflammatory agents. In vitro studies have shown that modifications of this compound can significantly reduce pro-inflammatory cytokines in macrophage cultures, indicating its therapeutic potential .

Biological Applications

Enzyme Inhibition Studies

The compound has been studied for its effects on enzyme inhibition and receptor binding due to its structural characteristics. It has shown promise in biological assays that assess its interaction with specific molecular targets.

Peptide Chemistry

In peptide synthesis, this compound acts as an amino acid derivative, facilitating the formation of peptide bonds during solid-phase synthesis. This application is crucial for producing high-purity peptides necessary for biological research and therapeutic use.

Agricultural Chemistry

Development of Crop Protection Agents

The compound is also being explored for its role in creating new agricultural chemicals. Its reactivity allows it to be incorporated into synthetic pathways aimed at developing effective pesticides and fungicides, contributing to more sustainable agricultural practices.

Materials Science

Nanotechnology Applications

Research into the use of this compound in nanotechnology is ongoing. The compound may serve as a precursor for synthesizing nanoparticles or be included in formulations for nanocomposites with unique properties beneficial for various technological applications.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemical Synthesis | Building block | Used to synthesize complex organic molecules through various chemical reactions |

| Medicinal Chemistry | Drug Development | Intermediates for drugs targeting inflammatory diseases and bacterial infections |

| Biological Applications | Enzyme Inhibition | Studied for effects on enzyme activity and receptor binding |

| Peptide Chemistry | Amino Acid Derivative | Facilitates peptide bond formation in solid-phase peptide synthesis |

| Agricultural Chemistry | Crop Protection Agents | Development of pesticides and fungicides using its reactive properties |

| Materials Science | Nanotechnology | Potential precursor for nanoparticles or components in nanocomposites |

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, while the morpholine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Ring Conformation

Key Compounds for Comparison :

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile (): Contains a morpholino group attached to a planar dihydrothiophene ring. The morpholine ring adopts a puckered conformation, with a dihedral angle of 92.8° between the thiophene and morpholine planes. Synthesized via HCl-mediated cleavage of an ethyl ester precursor (ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate) .

Ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate (Precursor in ): Features a hydroxyl group at position 3 and a cyano group at position 4 on a thiophene ring. The ester group at position 2 is hydrolyzed under acidic conditions to yield the dihydrothiophene product.

Morpholine Derivatives with Varying Substituents (e.g., Moghaddam et al., 2005):

- Morpholine rings with substituents such as aryl or alkyl groups exhibit distinct puckering amplitudes and phase angles, as defined by Cremer and Pople’s coordinates .

Structural and Electronic Differences :

- In contrast, 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile has a cyano group on a planar thiophene ring, altering conjugation pathways .

- Steric Effects: The 3,3-dimethyl groups in the target compound increase steric hindrance compared to non-methylated morpholine derivatives, likely affecting intermolecular interactions in crystal packing.

- Ring Puckering : The morpholine ring in the target compound may exhibit puckering parameters (amplitude q and phase angle φ) distinct from those of dihydrothiophene-linked morpholines due to substituent-induced strain .

Crystallographic Behavior

- Planarity and Dihedral Angles: The dihydrothiophene ring in 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is planar (deviation < 0.02 Å), with near-orthogonal orientation relative to the morpholine ring.

- Software Utilization : Structural refinements for such compounds typically employ SHELX (e.g., SHELXL for small-molecule refinement) and ORTEP-III for graphical representation, ensuring high precision in conformational analysis .

Data Table: Comparative Analysis of Morpholine Derivatives

Biological Activity

Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a cyano group and a morpholine ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The cyano group can act as an electrophile, facilitating nucleophilic attack from biological molecules, while the morpholine ring can form hydrogen bonds, enhancing binding affinity to target sites.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can affect metabolic pathways.

- Receptor Binding : Its structure allows it to bind effectively to certain receptors, modulating their activity and influencing cellular responses.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. For instance, studies have demonstrated its effectiveness against specific targets involved in disease processes.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Cyclin-G associated kinase (GAK) | 0.071 | Inhibitory effect on cellular signaling pathways |

| Dihydrofolate reductase (DHFR) | 0.042 | Significant inhibition leading to cytotoxic effects in cancer cells |

These findings suggest that the compound may have therapeutic potential in treating conditions like cancer and viral infections.

Case Studies

- Antiviral Activity : In a study evaluating compounds for their antiviral properties against Hepatitis C Virus (HCV), this compound was included in a library of candidates. It demonstrated promising activity with an EC50 value indicative of effective viral inhibition .

- Antitumor Properties : A series of experiments assessed the cytotoxic effects of this compound on L1210 cells. Results showed that it inhibited cell growth significantly compared to controls, suggesting its potential as an anticancer agent .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

- Drug Development : Used in the synthesis of biologically active compounds aimed at treating various diseases.

- Biochemical Research : Acts as a reagent in enzymatic assays to study enzyme functions and interactions.

Q & A

Q. What are the common synthetic routes for Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate, and how are reaction conditions optimized?

Synthetic routes often involve multi-step procedures, such as nucleophilic substitution or cyclization reactions. For example, analogous morpholine derivatives are synthesized using cesium carbonate as a base in acetonitrile/DMF solvent systems under reflux, followed by purification via silica gel chromatography . Optimization includes adjusting solvent polarity (e.g., acetonitrile for faster kinetics), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., 1:2 molar ratio of starting material to alkylating agent) to improve yield and purity .

Q. How is the crystal structure of this compound determined and refined?

X-ray crystallography is the gold standard. Data collection involves mounting a single crystal on a diffractometer, followed by structure solution using direct methods (e.g., SHELXD) and refinement with SHELXL. Key parameters include R-factor convergence (<5%), anisotropic displacement parameters for non-H atoms, and validation using tools like ORTEP-3 for visualizing thermal ellipsoids . Hydrogen atoms are typically placed geometrically and refined using a riding model .

Q. What initial biological assays are used to assess its activity?

Primary screening includes enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) to measure IC₅₀ values. For example, morpholine derivatives are tested against kinases or proteases at varying concentrations (1–100 µM) in phosphate buffer (pH 7.4) with controls for false positives . Secondary assays involve cell viability studies (MTT assays) to evaluate cytotoxicity and selectivity indices .

Advanced Research Questions

Q. How does the puckering conformation of the morpholine ring influence biological activity?

The morpholine ring’s puckering amplitude (quantified via Cremer-Pople coordinates) affects ligand-receptor binding. For instance, a flattened chair conformation may enhance π-stacking with aromatic residues in enzyme active sites, while a twisted boat conformation could sterically hinder interactions. Computational modeling (DFT or MD simulations) combined with crystallographic data (e.g., torsion angles from SHELXL outputs) is used to correlate conformation with activity .

Q. How can researchers resolve contradictions in crystallographic data, such as disorder or overlapping thermal parameters?

Disorder is addressed by refining alternative conformations with occupancy factors (e.g., 70:30 split) and applying restraints (SADI, SIMU in SHELXL). Overlapping parameters may require high-resolution data (>1.0 Å) or twinning correction (TWIN/BASF commands). Validation tools like PLATON or RID check for geometric outliers . For example, a study on a related quinoline derivative resolved disorder using iterative refinement cycles and electron density maps .

Q. What strategies improve yield and purity in large-scale synthesis while minimizing side products?

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) reduce byproducts in cyclization steps .

- Workflow design : Flow chemistry enables precise control of reaction time/temperature, improving reproducibility .

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) separates isomers or nitrile hydrolysis byproducts .

Q. How do electronic effects of substituents (e.g., cyano vs. acetyl groups) modulate reactivity in cross-coupling reactions?

The electron-withdrawing cyano group increases electrophilicity at the morpholine carbonyl, facilitating nucleophilic attacks (e.g., Suzuki coupling with aryl boronic acids). Comparative studies using Hammett σ constants show cyano-substituted derivatives react 3–5× faster than acetylated analogs in Pd-catalyzed reactions . Solvent polarity (DMF vs. THF) further tunes reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.